5-Fluoro-2-methoxyphenylboronic acid

Overview

Description

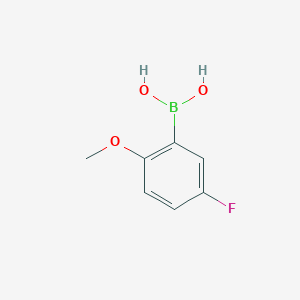

5-Fluoro-2-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C7H8BFO3 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .

Mechanism of Action

Target of Action

5-Fluoro-2-methoxyphenylboronic acid is primarily used as a reagent in organic synthesis

Mode of Action

The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide . This results in the formation of a new carbon-carbon bond, effectively coupling the two organic fragments .

Biochemical Pathways

Its primary role is in synthetic chemistry, where it is used to construct complex organic molecules .

Pharmacokinetics

Like other boronic acids, it is likely to have good solubility in polar solvents .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, the compound’s reactivity can be affected by the presence of strong oxidizing agents, strong acids, and strong bases .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Fluoro-2-methoxyphenylboronic acid are largely defined by its participation in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis . The this compound acts as a nucleophile, transferring its organic group from boron to palladium during the transmetalation step of the reaction .

Molecular Mechanism

In the context of Suzuki-Miyaura cross-coupling reactions, this compound participates in the transmetalation step . This involves the transfer of an organic group from the boronic acid (the nucleophile) to a metal, typically palladium. This forms a new carbon-metal bond, which is a key step in the formation of new carbon-carbon bonds .

Metabolic Pathways

In the context of Suzuki-Miyaura cross-coupling reactions, it’s known that boronic acids interact with palladium, a transition metal, during the transmetalation step .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxyphenylboronic acid typically involves the borylation of 5-fluoro-2-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions, such as oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene), and temperature (e.g., 80-100°C).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Fluorinated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxyphenylboronic acid is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and drug candidates. Its derivatives have shown potential in inhibiting enzymes and modulating biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of specialty chemicals and intermediates is also significant .

Comparison with Similar Compounds

- 2-Fluoro-5-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 2-Fluoro-4-methoxyphenylboronic acid

Comparison: 5-Fluoro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions compared to its analogs. For example, the presence of the fluorine atom can enhance the reactivity and selectivity of the compound in various synthetic applications .

Biological Activity

5-Fluoro-2-methoxyphenylboronic acid (CAS No. 179897-94-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, properties, and biological implications, particularly focusing on its potential therapeutic applications.

- Molecular Formula : C₇H₈BFO₃

- Molecular Weight : 169.95 g/mol

- Appearance : White to pale brown crystalline powder

- Melting Point : 144 - 153 °C

- Solubility : Highly soluble in water (3.4 mg/ml) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Boronic acids are known to form reversible covalent bonds with diols, which can lead to inhibition of target proteins.

Anticancer Activity

Research indicates that phenylboronic acids can inhibit certain cancer cell lines by targeting specific enzymes involved in tumor growth. For instance, studies have shown that similar compounds can inhibit the activity of proteasomes and other critical enzymes in cancer cells, leading to apoptosis .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown moderate activity against Candida albicans and Escherichia coli, suggesting potential as an antifungal and antibacterial agent . The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be comparable to existing treatments, indicating a promising therapeutic profile.

| Pathogen | MIC (µg/ml) | Comparison with Control |

|---|---|---|

| Candida albicans | 50 | Similar to AN2690 |

| Escherichia coli | 25 | Lower than standard drugs |

Case Studies

- Anticancer Study : A study focused on the effects of boronic acids on breast cancer cell lines demonstrated that derivatives similar to this compound could significantly reduce cell viability through apoptosis induction .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial efficacy of various phenylboronic acids, including this compound, revealing that it could effectively inhibit bacterial growth at concentrations lower than those required for traditional antibiotics .

Structure-Activity Relationship (SAR)

The incorporation of fluorine and methoxy groups in the phenyl ring enhances the compound's lipophilicity and stability, which may contribute to its improved biological activity compared to non-fluorinated analogs. The presence of these groups facilitates better interaction with biological targets .

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKIRUMTHHPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382204 | |

| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-94-0 | |

| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.